molecular formula C20H23NO2 B11764935 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid

2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid

Cat. No.: B11764935
M. Wt: 309.4 g/mol
InChI Key: OTVJXTAAEKIZNU-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid (CAS 938135-19-4) is a chemical compound with a molecular weight of 309.40 and the molecular formula C₂₀H₂₃NO₂ . This piperidine-derived structure features a benzyl group at the 4-position of the piperidine ring and a phenylacetic acid moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The presence of both a basic piperidine nitrogen and a carboxylic acid functional group provides two potential sites for salt formation or further chemical modification, which is particularly useful for producing derivatives like the hydrochloride salt (CAS 1956306-18-5) . This versatility makes it a compound of interest for researchers developing novel pharmacologically active molecules, particularly in the exploration of central nervous system (CNS) targets where the piperidine scaffold is commonly found. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C20H23NO2/c22-20(23)19(18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16/h1-10,17,19H,11-15H2,(H,22,23)

InChI Key

OTVJXTAAEKIZNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via α-Halo Phenylacetic Acid Derivatives

A widely documented approach involves nucleophilic displacement of α-halo phenylacetic acid intermediates with 4-benzylpiperidine.

Procedure

  • Synthesis of α-bromo phenylacetic acid : Phenylacetic acid is brominated using PBr3\text{PBr}_3 in dichloromethane at 0–5°C.

  • Alkylation with 4-benzylpiperidine : The α-bromo derivative reacts with 4-benzylpiperidine in the presence of K2CO3\text{K}_2\text{CO}_3 in acetonitrile at 80°C for 12 hours.

  • Acid hydrolysis : The nitrile intermediate is hydrolyzed using 6M HCl under reflux to yield the target acid.

Data Table 1: Optimization of Reaction Conditions

StepReagent RatioTemperature (°C)Time (h)Yield (%)
Bromination1:1.2 (Phenylacetic acid:PBr3\text{PBr}_3)0–5285
Alkylation1:1.5 (α-Bromo:Piperidine)801272
Hydrolysis1:10 (Nitrile:HCl)100690

Mechanistic Insight
The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the piperidine nitrogen attacks the electrophilic α-carbon of the brominated phenylacetic acid. Steric hindrance from the benzyl group necessitates elevated temperatures for effective substitution.

Reductive Amination of α-Keto Phenylacetic Acid

This method leverages reductive amination to introduce the 4-benzylpiperidine group.

Procedure

  • Synthesis of α-keto phenylacetic acid : Phenylacetic acid is oxidized using KMnO4\text{KMnO}_4 in acidic conditions.

  • Condensation with 4-benzylpiperidine : The keto acid reacts with 4-benzylpiperidine in methanol, followed by reduction with NaBH4\text{NaBH}_4 at 25°C.

  • Purification : The product is isolated via recrystallization from ethanol/water (3:1).

Data Table 2: Yield Comparison by Reducing Agent

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH4\text{NaBH}_4Methanol2568
NaBH3CN\text{NaBH}_3\text{CN}THF2575
H2\text{H}_2 (Pd/C)Ethanol5060

Advantages

  • Avoids halogenated intermediates.

  • Compatible with acid-sensitive substrates.

Multicomponent Coupling Using Transition Metal Catalysis

Palladium-catalyzed cross-coupling offers a modular route.

Procedure

  • Preparation of 4-benzylpiperidinyl zinc reagent : 4-Benzylpiperidine is treated with ZnCl2\text{ZnCl}_2 and TMSCl\text{TMSCl} in THF.

  • Negishi coupling : The zinc reagent reacts with α-iodo phenylacetic acid ethyl ester using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (2 mol%) at 60°C.

  • Saponification : The ester is hydrolyzed with NaOH in ethanol/water.

Data Table 3: Catalyst Screening

CatalystLigandYield (%)
Pd(OAc)2\text{Pd(OAc)}_2XPhos65
PdCl2\text{PdCl}_2PPh₃58
Pd2dba3\text{Pd}_2\text{dba}_3BINAP72

Critical Analysis

  • Ligand choice significantly impacts yield due to steric effects.

  • Requires anhydrous conditions, increasing operational complexity.

Comparative Evaluation of Methods

Data Table 4: Method Comparison

MethodScalabilityOverall Yield (%)Purity (%)
Nucleophilic SubstitutionHigh55–6095
Reductive AminationModerate60–6598
Negishi CouplingLow70–7597

Key Findings

  • Nucleophilic substitution is preferred for industrial-scale synthesis due to reagent availability.

  • Negishi coupling offers higher yields but requires specialized catalysts.

Emerging Techniques and Innovations

Photocatalyzed α-C–H Functionalization

Recent advances utilize visible-light catalysis to directly functionalize phenylacetic acid.

Procedure

  • Irradiation of phenylacetic acid with 4-benzylpiperidine and Ir(ppy)3\text{Ir(ppy)}_3 (1 mol%) under blue LEDs generates the target compound via radical intermediates.

Advantages

  • Avoids pre-functionalized substrates.

  • Yields up to 50% under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Analgesic Properties

Similar compounds have been studied for their analgesic effects, particularly within the opioid receptor system. Research indicates that derivatives of piperidine compounds often exhibit significant binding affinity to mu-opioid receptors, which are crucial in pain modulation. For instance, compounds in the fentanyl series demonstrate high selectivity for these receptors, suggesting that 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid may also have potential as an analgesic agent .

Neuroprotective Effects

The compound's structural similarities to other neuroactive substances suggest potential neuroprotective properties. Studies on related piperidine derivatives have indicated efficacy in models of neurodegenerative diseases like Alzheimer's disease . The interaction with central nervous system receptors could provide insights into its role in mitigating neuroinflammation or cognitive decline.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitutions and acylations, makes it valuable for creating more complex molecular architectures . The compound can be modified to enhance its biological activity or to develop new derivatives with distinct properties.

Case Study 1: Synthesis and Evaluation of Derivatives

Research has focused on synthesizing derivatives of this compound to evaluate their pharmacological activities. A study demonstrated that modifications at the benzyl position significantly influenced the binding affinity to opioid receptors and the overall analgesic potency . Such findings underline the importance of structural optimization in developing effective therapeutic agents.

Case Study 2: Interaction Studies

Another study investigated the interaction of this compound with various biological systems, focusing on its effect on neurotransmitter release and receptor activation. Results indicated that certain derivatives exhibited enhanced activity in modulating neurotransmitter levels, which could be beneficial in treating conditions such as depression or anxiety .

Potential Therapeutic Uses

The diverse applications of this compound suggest several therapeutic avenues:

  • Pain Management : As a potential analgesic agent targeting opioid receptors.
  • Neuroprotection : Possible use in neurodegenerative disorders due to its structural properties.
  • Synthetic Intermediate : Utilization in the development of novel pharmaceuticals through organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

2-(1-Benzylpiperidin-4-yl)acetic Acid (CAS 130927-83-2)
  • Molecular Formula: C14H19NO2 (MW: 233.31 g/mol)
  • Key Differences : The benzyl group is positioned at the 1-site of the piperidine ring instead of the 4-site. This alters steric interactions and may reduce binding affinity compared to the target compound.
  • Applications : Used as a σ-1 receptor ligand and in cancer research .
2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid (CAS 347186-24-7)
  • Molecular Formula : C13H18N2O2 (MW: 234.3 g/mol)
  • Key Differences : Replaces the benzylpiperidine group with a methylpiperazine ring, increasing polarity and reducing lipophilicity. This may enhance aqueous solubility but decrease blood-brain barrier penetration .
  • Safety: Limited toxicological data available .
(R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic Acid (CAS 63422-71-9)
  • Molecular Formula : C15H18N3O5 (MW: 320.33 g/mol)
  • Key Differences : Incorporates a dioxopiperazine ring with an ethyl group, introducing hydrogen-bonding sites. This modification could improve receptor binding but reduce metabolic stability .

Functional Analogues with Alternative Substituents

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid
  • Molecular Formula: C14H12ClNO4S (MW: 325.77 g/mol)
  • Key Differences : Replaces the benzylpiperidine group with a sulfonamide moiety. This increases acidity (pKa ~1.5–2.5) and may alter pharmacokinetic properties, such as plasma protein binding .
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic Acid (CAS 1031235-44-5)
  • Molecular Formula : C14H14ClN3O3 (MW: 307.73 g/mol)
  • The chloro and methyl groups may enhance metabolic resistance compared to the target compound .

Pharmacological and Physicochemical Comparison

Property Target Compound 2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid 2-(1-Benzylpiperidin-4-yl)acetic Acid
Molecular Weight (g/mol) 345.86 234.3 233.31
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 (moderate lipophilicity) ~2.4
Receptor Affinity NMDA receptor antagonist precursor Not reported σ-1 receptor ligand
Solubility Enhanced via hydrochloride salt Higher aqueous solubility Soluble in polar solvents (DMSO, ethanol)
Toxicity Data Limited Insufficient Insufficient

Biological Activity

2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid (also known as BPPA) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of BPPA, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

BPPA is characterized by its unique structure, which includes a benzylpiperidine moiety and a phenylacetic acid component. This structural configuration allows for interactions with various biological targets, particularly in the central nervous system (CNS).

  • Monoamine Oxidase Inhibition : BPPA exhibits significant inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neurotransmitters such as dopamine. Studies have shown that BPPA has an IC50 value comparable to established MAO-B inhibitors, indicating its potential use in treating neurodegenerative diseases like Parkinson's disease .
  • Acetylcholinesterase Inhibition : Preliminary studies suggest that BPPA may also inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition could enhance cholinergic signaling, making BPPA a candidate for Alzheimer's disease therapy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of BPPA in various assays:

Biological Activity Target IC50 Value Reference
MAO-B InhibitionMonoamine Oxidase B0.035 μM
AChE InhibitionAcetylcholinesterase186 µM
CNS PenetrationBlood-Brain BarrierYes

Study 1: Neuroprotective Effects

In a study involving rat models, BPPA was administered to assess its neuroprotective effects against neurotoxicity induced by oxidative stress. The results indicated that BPPA significantly reduced neuronal cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent .

Study 2: Behavioral Assessment

Another study evaluated the behavioral effects of BPPA in mice subjected to models of anxiety and depression. The compound demonstrated anxiolytic and antidepressant-like effects, correlating with increased levels of serotonin and norepinephrine in the brain. These findings support the hypothesis that BPPA may modulate neurotransmitter systems involved in mood regulation .

Q & A

Basic Questions

Q. What key physicochemical properties should be characterized for 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid, and which experimental methods are recommended?

  • Answer : Critical properties include ionization constants (pKa), partition coefficients (LogD/LogP), polar surface area (PSA), and stereochemical configuration.

  • pKa : Determined via potentiometric titration or capillary electrophoresis to assess ionization states under physiological pH conditions .
  • LogD/LogP : Measured using reversed-phase HPLC with octanol-water partitioning or shake-flask methods at pH 5.5 and 7.4 to evaluate lipophilicity .
  • PSA : Calculated computationally (e.g., Schrödinger Maestro) to predict membrane permeability and bioavailability .
  • Stereochemistry : Analyzed via chiral chromatography (e.g., Chiralpak columns) or circular dichroism (CD) spectroscopy to resolve enantiomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as piperidine derivatives may cause respiratory irritation.
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush affected skin/eyes with water for 15+ minutes and seek medical attention if irritation persists .

Q. What synthetic strategies are commonly used to prepare this compound?

  • Answer : Typical routes involve:

  • Coupling Reactions : Amide bond formation between benzylpiperidine and phenylacetic acid derivatives using carbodiimides (e.g., EDC/HOBt) under inert atmospheres .
  • pH Optimization : Adjust reaction pH to 8–9 with Na₂CO₃ to enhance nucleophilicity, followed by acidification (pH 1–2) to precipitate the product .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity, verified by HPLC .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Answer :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for structure solution, incorporating hydrogen-bonding interactions (N–H···O, O–H···O) to stabilize crystal packing .
  • Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries to identify deviations (e.g., C–Br bond length: ~1.89 Å vs. literature 1.91 Å) .

Q. What computational methods effectively predict the binding affinity of this compound to biological targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina with Lamarckian genetic algorithms to screen ligand-receptor interactions. Set exhaustiveness to 20 for robust sampling .
  • Molecular Dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) to assess binding stability, calculating root-mean-square deviation (RMSD) of <2 Å .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. How can researchers address discrepancies between computational LogD predictions and experimental measurements?

  • Answer :

  • Method Harmonization : Ensure consistent pH (5.5 vs. 7.4) and temperature (25°C) during HPLC-based LogD determination .
  • Force Field Adjustments : Optimize atomic partial charges in software like Gaussian09 to improve COSMO-RS predictions .
  • Experimental Replication : Perform triplicate measurements using shake-flask methods with UV/Vis quantification to reduce variability .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogs of this compound?

  • Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance metabolic stability, guided by Hammett σ constants .
  • Bioisosteric Replacement : Substitute benzylpiperidine with morpholine to reduce cytotoxicity while maintaining target affinity .
  • Activity Cliffs : Analyze IC₅₀ heatmaps to identify critical substituents (e.g., 4-Br vs. 4-Cl) using CheS-Mapper .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data for hydrogen-bonding networks?

  • Answer :

  • Multi-Software Validation : Compare SHELXL-refined structures with PHENIX-refined models to confirm hydrogen-bond distances (e.g., O···H: 1.8–2.2 Å) .
  • Electron Density Maps : Inspect residual density (>3σ) to rule out disorder or solvent occupancy artifacts .
  • Cross-Platform Tools : Use PLATON to validate intermolecular interactions and symmetry operations .

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